Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate
Description
Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate is a benzoate ester featuring a methyl group at the ortho-position (C2) and a 4-(trifluoromethoxy)phenyl substituent at the meta-position (C3) of the benzene ring. The trifluoromethoxy (-OCF₃) group is a strongly electron-withdrawing substituent, enhancing the compound's stability and influencing its reactivity and solubility.
Synthesis routes for trifluoromethoxylated compounds often employ specialized reagents like Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under mild conditions, as demonstrated in the preparation of methyl 4-acetamido-3-(trifluoromethoxy)benzoate .
Properties
IUPAC Name |
methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-10-13(4-3-5-14(10)15(20)21-2)11-6-8-12(9-7-11)22-16(17,18)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEFYAAXVNDFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3-Bromo-2-Methylbenzoate
The synthesis begins with the esterification of 3-bromo-2-methylbenzoic acid. As demonstrated in Patent WO2017199227A1, esterification using methanol and sulfuric acid under reflux achieves near-quantitative yields (98.8%).
Procedure :
Preparation of 4-(Trifluoromethoxy)Phenylzinc Bromide
Organozinc reagents, such as p-tolylzinc bromide (Patent US6433214B1), are prepared via transmetallation. Adapting this method:
Negishi Cross-Coupling
Palladium-catalyzed coupling of methyl 3-bromo-2-methylbenzoate with 4-(trifluoromethoxy)phenylzinc bromide follows conditions from Patent US6433214B1:
Reaction Parameters :
-
Catalyst: Pd/C (10 wt%) with triphenylphosphine (PPh₃, 2.0 eq).
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Solvent: Tetrahydrofuran (THF).
-
Temperature: Reflux (67°C).
-
Duration: 12–72 hours.
Work-Up :
-
Quench with acetic acid (6% v/v) and extract with dichloromethane.
Yield : 50–79% (based on analogous reactions).
Synthetic Route 2: Sequential Friedel-Crafts Acylation and Esterification
Friedel-Crafts Acylation of 4-(Trifluoromethoxy)Toluene
Introducing the acetyl group ortho to the trifluoromethoxy moiety requires careful Lewis acid selection. Patent CN105130846A highlights AlCl₃-mediated acylations:
Procedure :
Oxidation and Esterification
Oxidize the acetyl group to a carboxylic acid using KMnO₄ in acidic medium, followed by esterification:
Esterification (Patent WO2017199227A1) :
-
React 3-[4-(trifluoromethoxy)phenyl]-2-methylbenzoic acid (1.0 eq) with methanol (5 vol) and H₂SO₄ (0.1 eq) under reflux.
Comparative Analysis of Methodologies
Route 1 offers superior regiocontrol but requires expensive catalysts. Route 2 is cost-effective but less predictable in substitution patterns.
Optimization Strategies for Scale-Up
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate with key analogs, highlighting structural differences and their implications:
Key Observations :
- Electron-withdrawing vs.
- Positional isomerism : Moving the -OCF₃ group from meta (target compound) to para (Ethyl 4-(trifluoromethoxy)benzoate) alters dipole moments and solubility .
- Functional group diversity : Replacing -OCF₃ with -NHCOCH₃ (as in 3a) introduces hydrogen-bonding capability, affecting solubility and intermolecular interactions .
Research Findings and Data Tables
Table 1: NMR Chemical Shifts of Selected Compounds
Biological Activity
Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and research findings.
Chemical Structure and Properties
The compound features a trifluoromethoxy group, which is known to enhance the binding affinity of compounds to biological targets, potentially leading to increased efficacy in therapeutic applications. The general structure can be represented as follows:
- Chemical Formula : C12H11F3O3
- Molecular Weight : 270.21 g/mol
The mechanism of action of this compound involves its interaction with specific enzymes and receptors:
- Binding Affinity : The trifluoromethoxy group enhances the compound’s binding affinity to various molecular targets, including enzymes involved in cancer cell proliferation.
- Inhibition of Kinases : Research indicates that this compound may inhibit kinases that regulate cell growth and survival, leading to cell cycle arrest and apoptosis in cancer cells.
- Signal Transduction Modulation : By interacting with molecular targets, it can modulate signal transduction pathways and gene expression, contributing to its potential therapeutic effects against cancer.
Anticancer Potential
This compound has been investigated for its potential as an anticancer agent. Studies have shown that:
- Cell Proliferation Inhibition : The compound exhibits significant activity against various cancer cell lines by inhibiting their proliferation.
- Apoptosis Induction : It has been reported to induce apoptosis in specific cancer cells through mechanisms involving mitochondrial pathways.
Enzyme Interactions
The compound is also utilized in studies focusing on enzyme interactions:
- Enzyme Inhibition Studies : It has been used to explore its effects on enzymes associated with metabolic pathways, providing insights into its role in biochemical processes.
- Metabolic Pathway Analysis : The compound serves as a valuable tool for understanding metabolic pathways due to its ability to interact with various biomolecules.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | , |
| Apoptosis Induction | Induction of programmed cell death | , |
| Enzyme Interaction | Modulation of enzyme activity | , |
Case Study: Inhibition of Specific Kinases
A study conducted on the effects of this compound revealed:
- Target Kinases : The compound was shown to inhibit specific kinases involved in the regulation of cell cycle progression.
- Experimental Setup : Cancer cell lines treated with varying concentrations demonstrated a dose-dependent response in terms of growth inhibition and apoptosis induction.
Q & A
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Answer: Use Caco-2 cell monolayers for permeability assays (Papp >1×10⁻⁶ cm/s indicates good absorption). Microsomal stability assays (human liver microsomes + NADPH) quantify metabolic clearance .
Tables
Table 1: Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 334.08 g/mol | HRMS |
| logP | ~3.5 | Computational |
| Melting Point | 79–82°C (analog data) | DSC |
| Solubility (DMSO) | >50 mg/mL | Experimental |
Table 2: Common Synthetic Byproducts
| Byproduct | Origin | Detection Method |
|---|---|---|
| Des-methyl analog | Incomplete esterification | LC-MS (m/z 320.06) |
| Hydrolyzed carboxylic acid | Base-mediated hydrolysis | TLC (Rf 0.3 in EtOAc) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
